3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
CAS No.: 40567-18-8
Cat. No.: VC1962679
Molecular Formula: C16H11Cl3N4O2
Molecular Weight: 397.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40567-18-8 |
|---|---|
| Molecular Formula | C16H11Cl3N4O2 |
| Molecular Weight | 397.6 g/mol |
| IUPAC Name | 3-amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-6H,7,20H2,(H,21,22,25) |
| Standard InChI Key | FFSCMMOUQKDVKY-UHFFFAOYSA-N |
| SMILES | C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)N |
| Canonical SMILES | C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)NC(=O)C3=CC(=CC=C3)N |
Introduction
Chemical Identity and Physical Properties
3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide, registered under CAS No. 40567-18-8, is a complex organic molecule with distinctive structural features. The compound's physical and chemical parameters are summarized in Table 1.
Basic Chemical Properties
| Parameter | Value |
|---|---|
| CAS Registry Number | 40567-18-8 |
| Molecular Formula | C16H11Cl3N4O2 |
| Molecular Weight | 397.65 g/mol |
| Exact Mass | 395.994759 g/mol |
| Color/Appearance | Solid (based on similar compounds) |
| Solubility | Limited water solubility (predicted based on structure) |
The compound possesses a relatively high molecular weight with multiple heteroatoms and functional groups that influence its physicochemical properties. The presence of three chlorine atoms contributes significantly to its molecular weight and likely affects its lipophilicity and membrane permeability characteristics .
Chemical Identifiers and Nomenclature
The compound is identified by several standardized nomenclature systems in chemical databases:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-Amino-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide |
| InChI | InChI=1S/C16H11Cl3N4O2/c17-9-5-11(18)15(12(19)6-9)23-14(24)7-13(22-23)21-16(25)8-2-1-3-10(20)4-8/h1-6H,7,20H2,(H,21,22,25) |
| InChIKey | FFSCMMOUQKDVKY-UHFFFAOYSA-N |
| SMILES | Nc1cccc(C(=O)NC2=NN(C(=O)C2)c2c(Cl)cc(Cl)cc2Cl)c1 |
This compound is also known by several synonyms in the literature, including 3-Amino-N-[5-keto-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]benzamide and 3-Azanyl-N-[5-oxidanylidene-1-[2,4,6-tris(chloranyl)phenyl]-4H-pyrazol-3-yl]benzamide .
Structural Features and Characteristics
Core Structural Elements
The molecular architecture of 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide consists of several key components:
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A pyrazole core (5-membered heterocyclic ring with two adjacent nitrogen atoms)
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A 2,4,6-trichlorophenyl substituent at the N1 position of the pyrazole ring
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A carbonyl group at the C5 position, forming a 5-oxo-4,5-dihydro-1H-pyrazole structure
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A benzamide moiety connected to the C3 position of the pyrazole ring
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An amino group at the meta position of the benzamide phenyl ring
This intricate arrangement of functional groups creates a complex three-dimensional structure with multiple potential interaction sites for biological targets.
Structural Comparison with Related Compounds
Structurally, 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide shares similarities with other bioactive pyrazole derivatives. A particularly notable structural analog is 3-Nitro-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide, which differs only in the substitution of the amino group with a nitro group.
The compound's structural framework also resembles that of 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole, which has been reported as a potent corticotrophin-releasing factor-1 receptor antagonist .
Synthesis Approaches
Proposed Synthetic Route
A plausible synthetic pathway for 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide might involve:
| Step | Reaction Type | Key Reagents | Predicted Yield |
|---|---|---|---|
| 1 | Formation of pyrazole core | Hydrazine derivative + β-dicarbonyl compound | 70-85% |
| 2 | N-arylation | Introduction of 2,4,6-trichlorophenyl group | 60-75% |
| 3 | Amide coupling | 3-aminobenzoic acid derivative + coupling agent | 65-80% |
The synthesis would likely require careful optimization of reaction conditions to maximize yield and purity, particularly for the N-arylation step which might be challenging due to steric hindrance from the trichlorophenyl group .
The presence of the 2,4,6-trichlorophenyl group is particularly noteworthy, as this structural element appears in several bioactive compounds, including corticotrophin-releasing factor-1 receptor antagonists and GABA inhibitors with selective activity profiles .
Structure-Activity Relationship Considerations
Several structural elements of 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide likely contribute to its potential biological activities:
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The trichlorophenyl group:
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Enhances lipophilicity and membrane permeability
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May contribute to specific receptor binding through halogen bonding
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Increases metabolic stability by blocking potential sites of oxidation
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The pyrazole core:
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Serves as a privileged structure in medicinal chemistry
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Provides hydrogen bond acceptor sites
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Establishes a rigid scaffold for precise spatial arrangement of substituents
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The benzamide moiety:
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Forms hydrogen bonds with biological targets
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Contributes to specific recognition by proteins
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Introduces conformational constraints that may enhance binding specificity
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The meta-amino group:
Applications and Research Significance
Research Significance in Pyrazole Chemistry
Compounds like 3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide represent important contributions to the expanding field of pyrazole chemistry. The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals.
The specific substitution pattern in this compound, particularly the combination of a 2,4,6-trichlorophenyl group with a benzamide moiety connected to a pyrazole core, represents a molecular architecture that merits further exploration for various applications. This structural arrangement allows for multiple points of interaction with biological targets and provides opportunities for further structural modification to optimize activity and selectivity .
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